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Audience: Researchers, scientists, and drug development professionals.

Introduction
1,3,9-Trimethylxanthine, also known as Isocaffeine and 9-methyltheophylline, is a purine

alkaloid and a structural isomer of the widely known central nervous system stimulant, caffeine

(1,3,7-trimethylxanthine).[1][2][3] As a member of the methylxanthine class, it is of significant

interest in medicinal chemistry and pharmacology for its potential biological activities, primarily

as an adenosine receptor antagonist.[1] This document provides a comprehensive technical

overview of the chemical, physical, and pharmacological properties of 1,3,9-trimethylxanthine,

including relevant experimental protocols and pathway visualizations. It serves as a critical

resource for researchers engaged in the study and development of novel xanthine-based

therapeutics.

Chemical and Physical Properties
1,3,9-Trimethylxanthine is a white to off-white powder.[2] Its core structure is a purine ring

system with methyl groups attached at the 1, 3, and 9 nitrogen positions. This substitution

pattern distinguishes it from its more common isomers: caffeine (1,3,7-), theophylline (1,3-),

theobromine (3,7-), and paraxanthine (1,7-).
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The key chemical and physical properties of 1,3,9-trimethylxanthine are summarized in the

table below.

Property Value Reference(s)

IUPAC Name 1,3,9-trimethylpurine-2,6-dione [3]

Synonyms

Isocaffeine, 9-

Methyltheophylline, NSC

28332, Caffeine Impurity C

[1][2][3]

CAS Number 519-32-4 [1][2][3][4]

Molecular Formula C₈H₁₀N₄O₂ [1][3][4]

Molecular Weight 194.19 g/mol [1][2][3][4]

Appearance White to off-white powder [2]

Melting Point
288-290 °C (with

decomposition)
[2][4]

Water Solubility >20 mg/mL [2][5]

pKa (Predicted) 0.74 ± 0.70 [5]

SMILES
CN1C=NC2=C1N(C(=O)N(C2

=O)C)C
[4]

InChIKey
LPHGQDQBBGAPDZ-

UHFFFAOYSA-N
[3]

Pharmacology and Mechanism of Action
The primary pharmacological activity of 1,3,9-trimethylxanthine is the antagonism of adenosine

receptors.[1] However, its biological effects appear to differ from its isomer, caffeine, particularly

concerning intracellular calcium mobilization.

Adenosine Receptor Antagonism
Like other methylxanthines, 1,3,9-trimethylxanthine acts as a competitive antagonist at

adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). Adenosine is an endogenous nucleoside that
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modulates a wide range of physiological processes, including neurotransmission, cardiac

function, and inflammation, typically by binding to its G protein-coupled receptors. By blocking

these receptors, methylxanthines inhibit the effects of adenosine, leading to stimulatory effects

on the central nervous system and other tissues.[6][7][8] The affinity of isocaffeine for

adenosine receptors appears to be low, with an IC₅₀ value greater than 1000 µM reported in

one study.[9]
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Caption: General mechanism of adenosine receptor antagonism by 1,3,9-trimethylxanthine.

Effect on Intracellular Calcium
There is conflicting information regarding the effect of 1,3,9-trimethylxanthine on intracellular

calcium ([Ca²⁺]i). One source suggests it possesses cytosolic calcium ion-antagonistic

properties.[4] Conversely, another study reports that, unlike caffeine, it does not induce a rise in

[Ca²⁺]i in rat ventricular myocytes, a difference attributed to its lower membrane permeability.[2]

This discrepancy highlights an area requiring further investigation to fully elucidate its

pharmacological profile.

Phosphodiesterase (PDE) Inhibition
While not its primary mechanism at typical physiological concentrations, methylxanthines are

known inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine

monophosphate (cAMP).[10][11] Inhibition of PDEs leads to an increase in intracellular cAMP

levels, mimicking the effects of Gs-coupled receptor activation. 1,3,9-Trimethylxanthine has

been identified as a phosphodiesterase 4 (PDE4) inhibitor.[12]

Metabolism
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Specific metabolic pathways for 1,3,9-trimethylxanthine are not extensively documented in the

available literature. For context, the metabolism of its isomer, caffeine (1,3,7-trimethylxanthine),

is well-characterized and primarily involves the hepatic cytochrome P450 1A2 (CYP1A2)

enzyme.[13] Caffeine undergoes successive N-demethylation reactions to form its major

metabolites: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and

theophylline (1,3-dimethylxanthine).[13][14][15] It is plausible that 1,3,9-trimethylxanthine also

undergoes N-demethylation, but the specific metabolites and enzymatic pathways have yet to

be fully elucidated.
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Caption: N-demethylation pathways of caffeine, providing a context for potential methylxanthine

metabolism.

Synthesis and Analysis
Synthesis
The synthesis of 1,3,9-trimethylxanthine can be achieved through the methylation of a suitable

xanthine precursor. A common and direct approach involves the N9-methylation of theophylline

(1,3-dimethylxanthine).[2] Various methylating agents, such as methyl iodide or dimethyl

sulfate, can be employed in the presence of a base.[2][15]
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Caption: Simplified workflow for the chemical synthesis of 1,3,9-trimethylxanthine.

Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for

the separation and quantification of methylxanthines, including 1,3,9-trimethylxanthine.[9][16]

[17] Reversed-phase columns (e.g., C18) with mobile phases typically consisting of water and

an organic modifier like acetonitrile or methanol are commonly used.[9][17] Detection is usually

performed with a UV detector at approximately 273 nm.[9] More advanced methods may utilize

mass spectrometry (UHPLC-MS) for enhanced sensitivity and specificity.[17]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b195696?utm_src=pdf-body-img
https://pinpick.it/wp-content/uploads/2021/01/Adenosine-receptors-and-behavioral-actions-of-methylxanthines.pdf
https://www.azolifesciences.com/news/20200216/A-faster-and-greener-method-for-analysing-xanthine-content-in-commercial-tea-brands.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC6875304/
https://pinpick.it/wp-content/uploads/2021/01/Adenosine-receptors-and-behavioral-actions-of-methylxanthines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6875304/
https://pinpick.it/wp-content/uploads/2021/01/Adenosine-receptors-and-behavioral-actions-of-methylxanthines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6875304/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation (e.g., Dissolution, Extraction)

HPLC System Injection
Mobile Phase (Water/Acetonitrile)

C18 Reversed-Phase Column

Separation Isocratic or Gradient Elution

Detection
UV Detector (273 nm)

or Mass Spectrometer

Data Analysis (Chromatogram Integration, Quantification)

Click to download full resolution via product page

Caption: A typical experimental workflow for the analysis of methylxanthines by HPLC.

Experimental Protocols
The following sections provide generalized experimental protocols relevant to the study of

1,3,9-trimethylxanthine. These are representative methodologies for the class of

methylxanthines and may require optimization for specific applications.

Protocol: Synthesis via N-methylation of Theophylline
Dissolution: Dissolve theophylline (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF

or DMSO).

Deprotonation: Add a base (e.g., potassium carbonate, 1.2 equivalents) to the solution and

stir at room temperature to facilitate the deprotonation of the N9 position.
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Methylation: Add a methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the

reaction mixture.

Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using Thin

Layer Chromatography (TLC) or HPLC until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature and pour it into cold water. If a

precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with a suitable

organic solvent (e.g., chloroform or ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel or by recrystallization to yield pure 1,3,9-trimethylxanthine.[15]

Protocol: Adenosine Receptor Binding Assay
(Radioligand Displacement)

Membrane Preparation: Prepare cell membrane homogenates from a tissue or cell line

expressing the adenosine receptor subtype of interest (e.g., rat brain).[9]

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl.

Incubation: In triplicate, incubate the membrane preparation with a specific radioligand (e.g.,

[³H]CHA for A₁ receptors) at a fixed concentration.

Competition: Add varying concentrations of the test compound (1,3,9-trimethylxanthine) to

compete with the radioligand for receptor binding.

Non-specific Binding: Determine non-specific binding in the presence of a high concentration

of a known non-radioactive antagonist.

Separation: After incubation (e.g., 60 minutes at 25 °C), rapidly separate bound from free

radioligand by vacuum filtration through glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.
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Data Analysis: Calculate the concentration of 1,3,9-trimethylxanthine that inhibits 50% of the

specific binding of the radioligand (IC₅₀ value). Convert IC₅₀ to a binding affinity constant (Ki)

using the Cheng-Prusoff equation.

Protocol: HPLC Analysis
Standard Preparation: Prepare a stock solution of 1,3,9-trimethylxanthine of known

concentration in a suitable solvent (e.g., methanol or the mobile phase). Create a series of

calibration standards by serial dilution.

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter

through a 0.45 µm syringe filter to remove particulate matter.

Chromatographic Conditions:

Instrument: HPLC system with a UV-Vis detector.

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

Mobile Phase: An isocratic mixture of acetate buffer (pH 4) and acetonitrile (e.g., 90:10

v/v).[9]

Flow Rate: 1.0 mL/min.[9]

Injection Volume: 20 µL.[9]

Detection Wavelength: 273 nm.[9]

Analysis: Inject the standards and samples. A calibration curve is generated by plotting the

peak area against the concentration of the standards. The concentration of 1,3,9-

trimethylxanthine in the samples is determined from this curve.

Toxicology and Safety
1,3,9-Trimethylxanthine is classified as harmful if swallowed (H302).[5] While comprehensive

toxicological data is limited, one study has noted that oxidative products of isocaffeine, formed

in the presence of TiO₂ nanoparticles under UV light, exhibit increased cytotoxicity and
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genotoxicity towards ovarian cancer cells.[2] Standard laboratory safety precautions, including

the use of gloves and eye protection, should be employed when handling this compound.[2]

Conclusion
1,3,9-Trimethylxanthine is a valuable research compound within the methylxanthine family. Its

distinct substitution pattern results in a pharmacological profile that differs from its well-known

isomer, caffeine, particularly concerning its effects on intracellular calcium. While it is

established as an adenosine receptor antagonist, further research is required to fully

characterize its receptor subtype selectivity, metabolic fate, and complete toxicological profile.

The synthetic and analytical protocols outlined in this guide provide a framework for

researchers to further investigate the properties and potential therapeutic applications of this

intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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